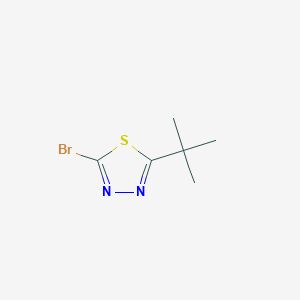

2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Vue d'ensemble

Description

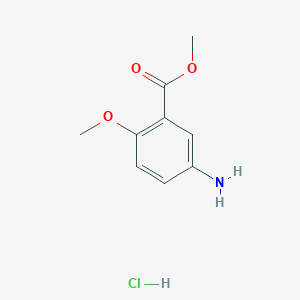

2-Bromo-5-tert-butyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 88370-06-3 . It has a molecular weight of 221.12 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms .It is stored at room temperature . Unfortunately, specific physical properties like melting point, boiling point, etc., are not available in the retrieved data.

Applications De Recherche Scientifique

Synthesis and Material Science

1,3,4-Thiadiazoles, including derivatives such as 2-Bromo-5-tert-butyl-1,3,4-thiadiazole, play a significant role in material science and synthetic chemistry due to their diverse bioactive properties and potential applications in agricultural and industrial fields. These compounds are integral in the synthesis of various bioactive molecules and exhibit a wide range of activities, including antimicrobial, antifungal, and anticancer properties. Additionally, their applications extend to the agricultural sector as insecticides, pesticides, fungicides, and plant-growth regulators. In material science, they are utilized in corrosion inhibitors, photoconductivity, and liquid crystals, showcasing their versatility and importance across multiple domains (Kemparajegowda et al., 2019).

Anticancer Research

Research into 1,3,4-thiadiazole derivatives, including this compound, has shown promising anticancer activity. A study on novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives revealed significant antitumor activity, highlighting the potential of these compounds in cancer treatment. The modification of substituents on the thiadiazole ring can significantly affect their biological activity, offering a pathway for the development of new anticancer agents (M. Noolvi et al., 2011).

Photodynamic Therapy for Cancer

The incorporation of 1,3,4-thiadiazole units into complex molecules like zinc phthalocyanines has been explored for their photophysical and photochemical properties, making them suitable for photodynamic therapy (PDT) applications in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, crucial for Type II PDT mechanisms, which involve the generation of singlet oxygen to induce cytotoxic effects in cancer cells (M. Pişkin et al., 2020).

Insecticidal Applications

1,3,4-Thiadiazole derivatives, including those related to this compound, have demonstrated significant insecticidal activities. The introduction of thiadiazole rings into N-tert-butyl-N,N'-diacylhydrazines, for example, has shown to maintain or improve the activity of these compounds against various pests, supporting the development of environmentally benign pest regulators (Huan Wang et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-5-tert-butyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCALTKEJCVOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606893 | |

| Record name | 2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88370-06-3 | |

| Record name | 2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-tert-butyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

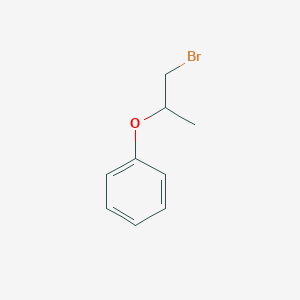

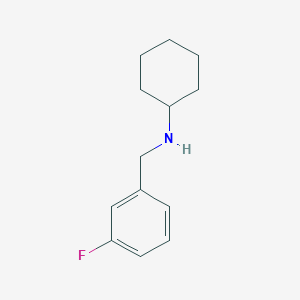

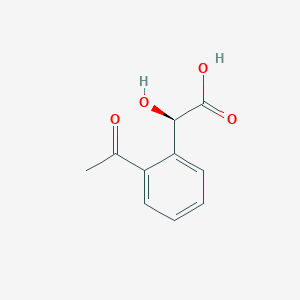

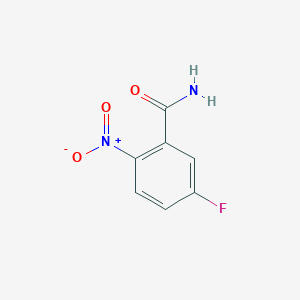

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)